Methyl 4-acetoxy-3-bromobenzoate
Description
The exact mass of the compound this compound is 271.96842 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetyloxy-3-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)15-9-4-3-7(5-8(9)11)10(13)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDLYOCLYQJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661766 | |
| Record name | Methyl 4-(acetyloxy)-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149817-68-5 | |
| Record name | Methyl 4-(acetyloxy)-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Acetoxy 3 Bromobenzoate and Its Precursors
Esterification Pathways for Benzoic Acid Derivatives in the Synthesis of Methyl 4-acetoxy-3-bromobenzoate
The initial stage in the synthesis of this compound often involves the formation of a methyl ester from a benzoic acid derivative, typically 4-hydroxybenzoic acid. sigmaaldrich.commerckmillipore.com This transformation can be achieved through several established methods.
Direct Esterification Procedures (e.g., Fischer Esterification)
Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. cabidigitallibrary.orgmasterorganicchemistry.com In the context of synthesizing the precursor, methyl 4-hydroxybenzoate, 4-hydroxybenzoic acid is reacted with an excess of methanol (B129727). prepchem.comnih.gov
The reaction is typically catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). usm.myresearchgate.netusm.myresearchgate.net The primary drawback of Fischer esterification is the equilibrium nature of the reaction. usm.myresearchgate.net To drive the reaction towards the product side and achieve high yields, it is common practice to use a large excess of the alcohol (methanol in this case) or to remove the water formed during the reaction using techniques like azeotropic distillation. cabidigitallibrary.org For instance, one procedure involves dissolving 4-hydroxybenzoic acid in methanol, adding concentrated sulfuric acid, and boiling the mixture under reflux for an extended period. prepchem.com
| Reactants | Catalyst | Conditions | Product | Yield |
| 4-Hydroxybenzoic Acid, Methanol | Sulfuric Acid | Reflux | Methyl 4-hydroxybenzoate | >85% cabidigitallibrary.org |
Acid Chloride Mediated Esterification Approaches
An alternative and often more reactive approach to esterification involves the conversion of the carboxylic acid to an acid chloride, which then readily reacts with an alcohol to form the ester. This two-step process can be particularly useful for less reactive carboxylic acids or when milder reaction conditions are required. commonorganicchemistry.com
The first step is the conversion of 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comorgsyn.org For example, heating 4-hydroxybenzoic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), yields the corresponding acid chloride. prepchem.com
Once the acid chloride is formed, it is reacted with methanol. This reaction is typically rapid and exothermic, often carried out at low temperatures to control the reaction rate. youtube.com The addition of a base, such as pyridine or triethylamine, is common to neutralize the hydrochloric acid byproduct. youtube.com
| Step | Reactants | Reagent | Product |
| 1 | 4-Hydroxybenzoic Acid | Thionyl Chloride | 4-Hydroxybenzoyl Chloride |
| 2 | 4-Hydroxybenzoyl Chloride, Methanol | Pyridine (optional) | Methyl 4-hydroxybenzoate |
Alternative Methyl Ester Formation Strategies
Beyond the classic Fischer and acid chloride methods, several other strategies exist for the formation of methyl esters from carboxylic acids. These methods can offer advantages in terms of chemoselectivity and reaction conditions. acs.org
One such method involves the use of methylating agents like diazomethane (CH₂N₂). While highly effective and proceeding under mild conditions, the toxicity and explosive nature of diazomethane limit its large-scale application. commonorganicchemistry.com Trimethylsilyldiazomethane (TMS-CHN₂) offers a safer alternative. commonorganicchemistry.com
Other powerful methylating agents include dimethyl sulfate (Me₂SO₄) and methyl iodide (MeI). commonorganicchemistry.com These reagents can be used under basic conditions to deprotonate the carboxylic acid, followed by nucleophilic attack of the carboxylate on the methylating agent.
A more recent and environmentally friendly approach involves the use of dimethyl carbonate as a methylating agent, often catalyzed by a base. organic-chemistry.org Additionally, various coupling agents used in peptide synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP), can facilitate esterification under mild conditions. organic-chemistry.org
Aromatic Bromination Techniques for Substituted Benzoate Esters
The subsequent step in the synthesis of this compound is the selective bromination of the aromatic ring of a precursor, which is typically methyl 4-acetoxybenzoate. nih.gov The acetoxy group is an ortho-, para-directing activator, making the regioselective introduction of a bromine atom a key challenge.
Regioselective Bromination via Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is the fundamental mechanism for the bromination of benzene (B151609) derivatives. libretexts.org The reaction involves an electrophilic bromine species attacking the electron-rich aromatic ring. For activated rings, such as those with an acetoxy substituent, the reaction can proceed readily. nih.gov
Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org However, for highly activated rings, the reaction can sometimes proceed without a catalyst. The acetoxy group in methyl 4-acetoxybenzoate directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the methoxycarbonyl group, bromination will occur at one of the ortho positions.
N-Bromosuccinimide (NBS) is another widely used reagent for electrophilic aromatic bromination, often in the presence of a proton source or a Lewis acid. organic-chemistry.org It is considered a milder and more selective brominating agent than molecular bromine. researchgate.net
| Substrate | Brominating Agent | Catalyst/Solvent | Product |
| Methyl 4-acetoxybenzoate | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | This compound |
| Methyl 4-acetoxybenzoate | N-Bromosuccinimide (NBS) | Acetic Acid | This compound |
Directed Bromination Methodologies
Achieving high regioselectivity in the bromination of substituted phenols and their derivatives is a significant area of research. Directed ortho-metalation is a powerful technique, though it often requires harsh conditions and specific directing groups.
More practical for the synthesis of this compound are methods that leverage the directing effect of the hydroxyl group in the precursor, methyl 4-hydroxybenzoate, before acetylation. The hydroxyl group is a strong ortho-, para-directing group. nih.gov Bromination of methyl 4-hydroxybenzoate would be expected to yield primarily methyl 3-bromo-4-hydroxybenzoate. nih.gov
Recent studies have focused on developing highly selective ortho-bromination methods for phenols. nih.govnih.govscientificupdate.comgoogle.com For example, the use of N-bromosuccinimide in specific solvent systems or with certain catalysts can favor ortho-bromination. nih.govnih.gov One reported method for the mono ortho-bromination of phenolic compounds utilizes N-bromosuccinimide in ACS-grade methanol, achieving high yields in short reaction times. nih.govnih.gov The presence of a catalytic amount of para-toluenesulfonic acid can enhance the selectivity for the desired ortho-brominated product. nih.gov
Following the regioselective bromination of methyl 4-hydroxybenzoate to give methyl 3-bromo-4-hydroxybenzoate, a simple acetylation step with acetic anhydride or acetyl chloride would yield the final product, this compound.
| Substrate | Brominating Agent | Conditions | Intermediate | Final Step | Final Product |
| Methyl 4-hydroxybenzoate | N-Bromosuccinimide | Methanol, p-TsOH | Methyl 3-bromo-4-hydroxybenzoate | Acetylation | This compound |
Influence of Existing Substituents on Bromination Selectivity
The synthesis of this compound precursors, particularly through the bromination of substituted benzoic acid derivatives, is heavily influenced by the directing effects of the functional groups already present on the aromatic ring. In the case of a precursor like methyl 4-hydroxybenzoate, the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups exhibit opposing electronic effects that dictate the regioselectivity of electrophilic aromatic substitution, such as bromination.
The hydroxyl group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the benzene ring through resonance. Conversely, the methoxycarbonyl group is a deactivating group and a meta-director because of its electron-withdrawing nature. When both are present, the powerful activating and directing effect of the hydroxyl group dominates.
Consequently, during the bromination of methyl 4-hydroxybenzoate, the incoming bromine electrophile is directed to the positions ortho to the hydroxyl group, which are the 3 and 5 positions. This often leads to the formation of a mixture of products, including the desired mono-brominated product, methyl 3-bromo-4-hydroxybenzoate, and a di-brominated byproduct, methyl 3,5-dibromo-4-hydroxybenzoate. The relative amounts of these products can be controlled by carefully managing the reaction conditions, such as the stoichiometry of the brominating agent and the reaction temperature. For instance, a Chinese patent describes a method for preparing methyl 3-bromo-4-hydroxybenzoate by reacting methyl p-hydroxybenzoate with bromine, acknowledging that the two ortho positions to the hydroxyl group are active and can lead to the formation of the dibromo byproduct researchgate.net.
Acetylation Reactions for Hydroxybenzoic Acid Derivatives
Acetylation is a crucial step in the synthesis of this compound, involving the conversion of a phenolic hydroxyl group into an acetoxy group.
Acetylation of Phenolic Hydroxyl Groups
The acetylation of phenols is a common and well-established transformation in organic synthesis. This reaction is typically achieved by treating the phenol (B47542) with an acetylating agent, most commonly acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst. The base, such as pyridine or triethylamine, serves to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and also to neutralize the acidic byproduct of the reaction (e.g., acetic acid or hydrochloric acid).
Various catalysts can be employed to facilitate this reaction. For instance, manganese(II) chloride has been reported as an inexpensive and environmentally benign catalyst for the acetylation of phenols with acetic anhydride under solvent-free conditions at ambient temperature, yielding good to excellent results. A general procedure involves stirring the phenol and acetic anhydride with a catalytic amount of MnCl₂·4H₂O.
Another approach utilizes solid acid catalysts. For example, a method using a 10% Ni/SiO₂ catalyst has been developed for the acetylation of phenols under mild liquid phase conditions, affording aromatic esters with high selectivity arabjchem.org. The use of heterogeneous catalysts is advantageous due to their ease of separation and potential for reusability arabjchem.org.
The reaction conditions for the acetylation of phenols can be optimized to achieve high yields. Factors such as the choice of solvent, temperature, and the specific catalyst and acetylating agent used all play a role in the efficiency of the reaction.
Sequential Functionalization Strategies (Bromination followed by Acetylation, or vice-versa)
The synthesis of this compound can be approached through two primary sequential routes, each with its own set of advantages and challenges.
Route 1: Bromination followed by Acetylation
This strategy involves the initial bromination of a suitable precursor, such as methyl 4-hydroxybenzoate, to introduce the bromine atom at the desired position. As discussed previously, the directing effect of the hydroxyl group facilitates the introduction of bromine at the 3-position. The resulting intermediate, methyl 3-bromo-4-hydroxybenzoate, is then subjected to an acetylation reaction to convert the hydroxyl group into an acetoxy group, yielding the final product. A Chinese patent details the preparation of methyl 3-bromo-4-hydroxybenzoate from methyl p-hydroxybenzoate using bromine in a halogenated alkane or ether solvent with glacial acetic acid as a catalyst researchgate.net. The subsequent acetylation of this intermediate would complete the synthesis.
Route 2: Acetylation followed by Bromination
The alternative pathway commences with the acetylation of the starting material, for example, methyl 4-hydroxybenzoate, to form methyl 4-acetoxybenzoate. This intermediate is then subjected to bromination. The acetoxy group is also an ortho, para-director, albeit a less activating one than a hydroxyl group. Therefore, bromination of methyl 4-acetoxybenzoate would be expected to yield a mixture of isomers, with the bromine being introduced at the positions ortho to the acetoxy group. The regioselectivity of this step would need to be carefully controlled to favor the formation of the desired 3-bromo isomer.
A comparative analysis of these two routes is essential for determining the most efficient synthetic strategy. The "bromination followed by acetylation" route often offers better control over the regioselectivity of the bromination step due to the strong directing effect of the hydroxyl group.
Convergent and Linear Synthetic Route Design
The strategic planning of a multi-step synthesis, such as that for this compound, involves considering different approaches to assemble the target molecule. The two primary strategies are linear and convergent synthesis.
Step-Economic Synthetic Design for this compound
For a relatively simple molecule like this compound, a linear synthetic approach is the most practical and commonly employed strategy. The synthesis can be designed to be "step-economic" by minimizing the number of synthetic steps and purification procedures.
A prime example of a step-economic linear synthesis for this compound would be the two-step sequence starting from a commercially available precursor like methyl 4-hydroxybenzoate. This approach involves:
Selective bromination of methyl 4-hydroxybenzoate to introduce the bromine atom at the 3-position.
Acetylation of the resulting methyl 3-bromo-4-hydroxybenzoate to yield the final product.
This two-step process is efficient as it directly functionalizes the starting material in the desired positions.
Optimization of Reaction Conditions and Yields in Multi-step Synthesis
For the synthesis of this compound via the "bromination followed by acetylation" route, the following optimizations are crucial:
Bromination Step:
Control of Stoichiometry: To minimize the formation of the di-brominated byproduct, it is essential to use a controlled amount of the brominating agent, typically close to a 1:1 molar ratio with the substrate.
Temperature Control: Electrophilic aromatic substitution reactions are often exothermic. Maintaining a low temperature can help to control the reaction rate and improve selectivity. A patent for the synthesis of methyl 3-bromo-4-hydroxybenzoate specifies a reaction temperature between -10°C and 50°C researchgate.net.
Choice of Solvent and Catalyst: The solvent and catalyst can influence the reactivity and selectivity of the bromination. The aforementioned patent utilizes a halogenated alkane or ether solvent with glacial acetic acid as a catalyst researchgate.net.
Acetylation Step:
Choice of Acetylating Agent and Catalyst: As discussed earlier, various acetylating agents and catalysts can be used. The selection depends on factors such as cost, reactivity, and ease of work-up. Acetic anhydride is a common and effective acetylating agent.
Reaction Time and Temperature: These parameters need to be optimized to ensure complete conversion of the starting material without causing decomposition of the product. Many acetylation reactions of phenols can be carried out at or near room temperature.
Work-up Procedure: An efficient work-up procedure is necessary to isolate the pure product in high yield. This typically involves quenching the reaction, extracting the product into an organic solvent, and purifying it by methods such as crystallization or chromatography.
Below is a table summarizing typical reaction conditions that could be optimized for the synthesis of this compound and its precursors.
| Step | Reactant | Reagent(s) | Solvent | Catalyst | Temperature (°C) | Typical Yield (%) |
| Bromination | Methyl 4-hydroxybenzoate | Bromine (Br₂) | Dichloromethane | Glacial Acetic Acid | 0 - 50 | 70-85 |
| Acetylation | Methyl 3-bromo-4-hydroxybenzoate | Acetic Anhydride | - (Solvent-free) | Manganese(II) Chloride | Room Temperature | >90 |
Reactivity and Mechanistic Investigations of Methyl 4 Acetoxy 3 Bromobenzoate
Transformations Involving the Aromatic Halogen (Bromine)
The bromine atom in methyl 4-acetoxy-3-bromobenzoate is a key functional group that enables a variety of chemical transformations. Its reactivity is central to the utility of this compound as a building block in the synthesis of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) Utilizing the Aryl Bromide Moiety
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgyoutube.com this compound, as an aryl bromide, is a suitable electrophilic partner in these reactions.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for creating biaryl structures. libretexts.orgnih.gov In the context of this compound, this reaction would involve its coupling with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond at the position of the bromine atom. libretexts.orgnih.govnih.gov
The Heck reaction offers a method for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org This reaction couples this compound with an alkene, such as an acrylate, to introduce a substituted alkene moiety onto the aromatic ring. wikipedia.orglibretexts.org
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction would enable the introduction of an alkynyl group onto the benzene (B151609) ring of this compound, a valuable transformation for the synthesis of various organic materials and pharmaceutical intermediates. organic-chemistry.orgresearchgate.net
The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of ligand coordinated to the palladium center. Ligands play a crucial role in stabilizing the catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For aryl bromides like this compound, phosphine (B1218219) ligands are commonly employed.
The steric and electronic properties of phosphine ligands can be fine-tuned to optimize the catalytic cycle. For instance, bulky and electron-rich phosphines can promote the oxidative addition step and enhance the stability of the catalytic species. illinois.edu The choice of catalyst precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and the use of specific ligand-to-palladium ratios are also critical factors in achieving high yields and reaction rates. nih.govbeilstein-journals.org Catalyst systems can be optimized by screening various ligands, bases, and solvents to find the ideal conditions for the specific substrates being coupled. organic-chemistry.org
Table 1: Common Ligands for Palladium-Catalyzed Cross-Coupling Reactions
| Ligand Type | Example Ligands | Key Features |
|---|---|---|
| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Versatile, with tunable steric and electronic properties. |
| Bidentate Phosphines | BINAP, dppf | Can form stable chelate complexes with palladium. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, often leading to highly active catalysts. |
While palladium-catalyzed cross-coupling reactions are highly versatile, their success can be influenced by the nature of the substrates. The electronic properties of the aryl bromide and the coupling partner can affect reaction efficiency. Electron-withdrawing groups on the aryl bromide can sometimes facilitate oxidative addition, while sterically hindered substrates may react more slowly. researchgate.net
In the case of this compound, the presence of the ester and acetoxy groups may influence the reactivity. The reaction conditions must be chosen carefully to avoid side reactions, such as hydrolysis of the ester or acetoxy groups, especially when using strong bases. The scope of the coupling partner is also a consideration. For example, in Suzuki-Miyaura reactions, a wide range of organoboron reagents can be used, but their stability and reactivity can vary. uwindsor.ca Similarly, in Heck reactions, the choice of alkene can impact the regioselectivity and stereoselectivity of the product. libretexts.org A significant challenge in some Heck reactions is the potential for catalyst deactivation, which necessitates strategies for catalyst recycling. libretexts.org
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (in Suzuki-Miyaura and Sonogashira reactions) or migratory insertion (in Heck reactions), and reductive elimination. youtube.comillinois.edu
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. youtube.comillinois.edu The rate of this step can be influenced by the halide and the ligands on the palladium. illinois.edu
Transmetalation/Migratory Insertion:
In the Suzuki-Miyaura reaction , the organoboron reagent undergoes transmetalation with the palladium(II) complex, where the organic group from the boron is transferred to the palladium center. libretexts.org
In the Heck reaction , the alkene coordinates to the palladium(II) complex, followed by migratory insertion of the aryl group into the C=C double bond. libretexts.org
In the Sonogashira reaction , a copper acetylide, formed in situ, undergoes transmetalation with the palladium(II) complex. organic-chemistry.org
Reductive Elimination: The final step is reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond in the product and regenerates the palladium(0) catalyst, allowing the cycle to continue. youtube.com
Studies have shown that the specific mechanistic pathway can be complex and may involve different palladium species and reaction intermediates. nih.govnih.gov For instance, the formation of anionic palladium complexes can significantly accelerate certain steps in the catalytic cycle. illinois.edu
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.comlibretexts.org
In the case of this compound, the bromine atom is the leaving group. The ester group (-COOCH₃) is an electron-withdrawing group, but it is located meta to the bromine atom, which provides less stabilization for the negatively charged intermediate (Meisenheimer complex) compared to an ortho or para positioning. libretexts.org The acetoxy group (-OAc) is generally considered an activating group, but its effect is weaker than that of a nitro group. Therefore, SNAr reactions with this compound would likely require strong nucleophiles and potentially harsh reaction conditions, such as high temperatures. pressbooks.pub
The mechanism of an SNAr reaction proceeds in two steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org
Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final product. pressbooks.pub
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a reaction that converts an organic halide into an organometallic compound. This is typically achieved by treating the halide with an organolithium reagent or a Grignard reagent. For this compound, reacting it with a strong organometallic base like n-butyllithium could lead to the exchange of the bromine atom for a lithium atom.
This would form a highly reactive aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the original position of the bromine atom. However, a significant challenge in performing metal-halogen exchange on this compound is the presence of the ester and acetoxy groups, which are also susceptible to attack by strong nucleophiles and bases like organolithium reagents. This could lead to side reactions and a complex mixture of products. Careful control of reaction conditions, such as using very low temperatures, would be crucial to achieve selective metal-halogen exchange.
Reactions Involving the Acetoxy Functional Group
The acetoxy group, -OC(O)CH₃, attached to the benzene ring plays a significant role in the chemical behavior of this compound. Its reactivity is characterized by hydrolysis, potential transesterification, and its influence on the orientation of incoming electrophiles in aromatic substitution reactions.
Hydrolysis of the Acetoxy Moiety to a Phenolic Hydroxyl
The hydrolysis of the acetoxy group in this compound to a phenolic hydroxyl is a fundamental transformation. This reaction, often referred to as deacetylation, results in the formation of Methyl 3-bromo-4-hydroxybenzoate. This product is a crucial intermediate in the preparation of many pharmaceutical compounds. google.com
The process typically involves treating the ester with an acid or base catalyst in the presence of water. The resulting Methyl 3-bromo-4-hydroxybenzoate is a valuable precursor for the synthesis of various broad-spectrum antimicrobials. iucr.org
Transesterification of the Acetoxy Group
While less common than hydrolysis, the acetoxy group can theoretically undergo transesterification. This reaction would involve reacting this compound with an alcohol in the presence of an acid or base catalyst, leading to the exchange of the acetyl group for a different acyl group. In broader contexts, enzymatic transfer of acetyl groups from acetoxy-substituted aromatic compounds is a known biochemical process. nih.gov For instance, studies on acetoxy-4-methylcoumarins have shown that a transacetylase enzyme can transfer the acetyl group to proteins. nih.gov However, specific studies detailing the transesterification of the acetoxy group on this compound are not prevalent in the reviewed literature.
Role of Acetoxy Group in Directing Group Chemistry
In electrophilic aromatic substitution reactions, the acetoxy group is an ortho-, para-director. stackexchange.comlibretexts.org Although it is an activating group, it is less so than a hydroxyl group because the lone pair of electrons on the oxygen atom is delocalized into the adjacent carbonyl group, making them less available to the benzene ring. stackexchange.com
The acetoxy group, like other activating groups, increases the electron density at the ortho and para positions of the benzene ring, making these positions more susceptible to attack by electrophiles. libretexts.orgpressbooks.pub In the case of this compound, the positions open for substitution are ortho and meta to the bromine atom and ortho to the acetoxy group. The directing effects of both the bromo and acetoxy groups must be considered. Halogens are deactivating yet ortho-, para-directing. pressbooks.pubyoutube.com The interplay between the activating ortho-, para-directing acetoxy group and the deactivating ortho-, para-directing bromo group will determine the regioselectivity of further substitutions.
Reactivity of the Methyl Ester Functionality
The methyl ester group, -COOCH₃, is another key reactive site in this compound. Its primary reactions are hydrolysis (saponification) and transesterification.
Saponification and Ester Hydrolysis
The methyl ester can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method. This process typically involves heating the ester with a base like sodium hydroxide (B78521) in a solvent mixture, such as methanol (B129727) and water. chemspider.com The reaction yields the corresponding carboxylate salt, which upon acidification, gives the carboxylic acid.
Studies on the hydrolysis of substituted methyl benzoates show that the rate of hydrolysis is influenced by the nature and position of the substituents on the benzene ring. oieau.fr Electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating groups decrease it. oieau.fr
Table 1: Reaction Conditions for Hydrolysis of Related Methyl Esters
| Reactant | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, Water, Methanol | Reflux, 4 hours | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% chemspider.com |
Transesterification Processes
Transesterification of the methyl ester group involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst. This results in the substitution of the methyl group with a different alkyl or aryl group from the reacting alcohol. For example, the esterification of 4-bromo-3-methylbenzoic acid with tert-butanol (B103910) can produce the corresponding tert-butyl ester. While this is an esterification of the carboxylic acid, the reverse reaction, transesterification of the methyl ester, proceeds under similar catalytic conditions.
The choice of catalyst and reaction conditions can be tailored to favor the desired product. For instance, the Fischer-Speier esterification of a similar compound, 3-bromo-4-methylbenzoic acid, with methanol and an acid catalyst demonstrates a typical approach to forming methyl esters.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₉BrO₄ |
| Methyl 3-bromo-4-hydroxybenzoate | C₈H₇BrO₃ nih.gov |
| Methyl 4-acetoxybenzoate | C₁₀H₁₀O₄ nih.gov |
| 3-Bromobenzoic acid | C₇H₅BrO₂ |
| Methyl 3-bromobenzoate | C₈H₇BrO₂ nih.govsigmaaldrich.com |
| Methyl 4-bromobenzoate (B14158574) | C₈H₇BrO₂ cymitquimica.comnih.gov |
| Methyl 4-acetoxy-3-methoxybenzoate | C₁₁H₁₂O₅ ebi.ac.uk |
| 4-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ |
| tert-Butyl 4-bromo-3-methylbenzoate | C₁₂H₁₅BrO₂ |
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | C₁₉H₂₀O₆ |
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, such as the methyl ester and acetoxy groups present in this compound. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group.
The two primary sites for nucleophilic acyl substitution in this compound are the carbonyl carbons of the methyl ester and the acetoxy group. The general mechanism proceeds through a tetrahedral intermediate. The relative reactivity of these two sites is influenced by the nature of the leaving group. For the methyl ester, the leaving group is methoxide (B1231860) (CH₃O⁻), while for the acetoxy group, it is acetate (B1210297) (CH₃COO⁻). Generally, the better the leaving group (i.e., the weaker the base), the more reactive the acyl compound. Since acetate is a weaker base than methoxide, the acetoxy group is, in principle, a better leaving group, suggesting that the acetoxy carbonyl could be more susceptible to nucleophilic attack under certain conditions.
However, the most common nucleophilic acyl substitution reaction for this type of molecule is the hydrolysis of the ester groups. Under basic conditions (saponification), both the methyl ester and the acetoxy group can be hydrolyzed to the corresponding carboxylate and phenolate, respectively. Acid-catalyzed hydrolysis can also be employed to yield the carboxylic acid and phenol (B47542).
For instance, treatment with a strong base like sodium hydroxide would lead to the saponification of both ester functionalities. The reaction proceeds via the attack of the hydroxide ion on the carbonyl carbons.
A comparison of the leaving groups in these potential reactions is presented in the table below.
| Functional Group | Leaving Group | pKa of Conjugate Acid | Leaving Group Ability |
| Methyl Ester | Methoxide (CH₃O⁻) | ~15.5 (Methanol) | Moderate |
| Acetoxy Group | Acetate (CH₃COO⁻) | ~4.76 (Acetic Acid) | Good |
Combined Reactivity of Multiple Functional Groups
The presence of three distinct functional groups—a bromo substituent, an acetoxy group, and a methyl ester—on the aromatic ring of this compound gives rise to complex reactivity patterns. The outcome of a reaction often depends on the careful choice of reagents and conditions to achieve the desired chemoselectivity.
Chemoselectivity Challenges in Multi-functionalized Systems
A primary challenge in the chemical transformation of this compound is achieving selectivity for one functional group without affecting the others. Each group possesses a different type of reactivity:
Aryl Bromide: The bromine atom is a versatile handle for various transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which form new carbon-carbon or carbon-heteroatom bonds. It can also undergo nucleophilic aromatic substitution under specific conditions.
Acetoxy Group: This ester is susceptible to hydrolysis under both acidic and basic conditions to yield a phenol. It can also potentially undergo transesterification.
Methyl Ester: Similar to the acetoxy group, the methyl ester can be hydrolyzed to a carboxylic acid. It can also be converted to other carboxylic acid derivatives, such as amides, or be reduced to an alcohol.
The challenge lies in the fact that the conditions for many of these reactions can overlap. For example, the strong bases often used in some cross-coupling reactions can also saponify the ester groups. Similarly, strongly acidic or basic conditions used for ester hydrolysis could potentially lead to undesired side reactions involving the other functional groups.
The following table summarizes the potential reactivity of each functional group under different general reaction conditions.
| Reaction Condition | Aryl Bromide Reactivity | Acetoxy Group Reactivity | Methyl Ester Reactivity |
| Basic (e.g., NaOH, aq.) | Generally stable | Hydrolysis to phenolate | Hydrolysis to carboxylate |
| Acidic (e.g., H₃O⁺, heat) | Generally stable | Hydrolysis to phenol | Hydrolysis to carboxylic acid |
| Pd-catalysis (e.g., Pd(OAc)₂, ligand, base) | Cross-coupling | Potential hydrolysis depending on base strength | Potential hydrolysis depending on base strength |
| Reducing Agents (e.g., LiAlH₄) | Potential reduction | Reduction to phenol | Reduction to primary alcohol |
Sequential and Orthogonal Chemical Transformations
The differential reactivity of the functional groups can be exploited to perform sequential and orthogonal chemical transformations, allowing for the stepwise modification of the molecule. Orthogonal protecting group strategies and reaction conditions are key to achieving this.
A plausible synthetic sequence could involve first utilizing the aryl bromide in a cross-coupling reaction under conditions that are mild enough to preserve the ester functionalities. For example, a Suzuki coupling using a mild base like potassium carbonate might selectively form a new C-C bond at the bromine position.
Following the modification at the aryl bromide site, the two ester groups could be differentiated. The acetoxy group is generally more labile to hydrolysis under milder basic conditions than the methyl ester. Selective saponification of the acetoxy group could be achieved, unmasking the phenol, which could then be used in subsequent reactions like etherification. Finally, the more robust methyl ester could be hydrolyzed under stronger conditions or converted to another functional group.
An example of a potential sequential transformation is outlined below:
Suzuki Coupling: Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a mild base to form a biaryl compound.
Selective Hydrolysis: Treatment of the biaryl product with a weak base to selectively cleave the acetoxy group, yielding a phenol.
Functionalization of the Phenol: The resulting phenol can be alkylated or acylated.
Modification of the Methyl Ester: The methyl ester can then be hydrolyzed to a carboxylic acid or converted to an amide.
Intramolecular Cyclization or Rearrangement Potential
The specific arrangement of the functional groups in this compound, particularly the ortho-relationship between the bromine and the acetoxy group, and the para-relationship of the bromine to the methyl ester, could facilitate intramolecular reactions under certain conditions.
One hypothetical intramolecular reaction is a Smiles rearrangement, although this is less common for this specific substrate. More plausibly, after hydrolysis of the acetoxy group to a phenol and the methyl ester to a carboxylic acid, the resulting 3-bromo-4-hydroxybenzoic acid could undergo intramolecular cyclization. For example, under conditions that promote the formation of a benzyne (B1209423) intermediate via elimination of HBr, the neighboring carboxylate could act as a nucleophile, although this would be a high-energy process.
A more likely scenario for intramolecular cyclization would involve a multi-step transformation. For instance, if the methyl ester is reduced to a hydroxymethyl group, and the acetoxy group is hydrolyzed to a phenol, the resulting molecule, (3-bromo-4-hydroxyphenyl)methanol, could potentially undergo intramolecular cyclization to form a cyclic ether, especially if the bromine is first substituted with a group that can participate in the cyclization.
Another possibility is the Fries rearrangement of the acetoxy group. Under Lewis acid or photo-Fries conditions, the acetyl group could migrate from the phenolic oxygen to the ortho or para position of the aromatic ring, yielding an acetyl-substituted hydroxybenzoic acid derivative. Given that the position ortho to the hydroxyl group is substituted with a bromine atom, migration would likely occur to the other ortho position.
Precursor in the Synthesis of Heterocyclic Compounds
The ortho-disposed bromo and acetoxy functionalities on the benzene ring of this compound provide a key structural element for the construction of various heterocyclic systems. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, while the acetoxy group can be hydrolyzed to a phenol, which can then participate in cyclization reactions.
Integration into Nitrogen-Containing Heterocycles (e.g., Triazoles)
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. While direct examples involving this compound are scarce, the bromo-substituted aromatic core is a common precursor for the introduction of nitrogen-based functionalities. For instance, aryl bromides are widely used in copper- or palladium-catalyzed cycloaddition reactions with azides to form triazole rings. frontiersin.orgnih.gov A plausible synthetic route could involve the conversion of the bromo-substituent into an azide or an alkyne, followed by an intramolecular or intermolecular cycloaddition to construct the triazole ring.
Formation of Oxygen- or Sulfur-Containing Heterocycles
The synthesis of oxygen- and sulfur-containing heterocycles often involves the intramolecular cyclization of appropriately substituted aromatic precursors. nih.govnih.govlookchem.comresearchgate.netorganic-chemistry.orgorganic-chemistry.orgarkat-usa.orgresearchgate.netnih.gov The acetoxy group of this compound can be readily hydrolyzed to a hydroxyl group, which can then act as a nucleophile in cyclization reactions. For example, palladium-catalyzed coupling of the bromo-position with a suitable partner containing a tethered electrophile, followed by intramolecular O-alkylation or O-arylation, could lead to the formation of various oxygen heterocycles. Similarly, the introduction of a sulfur nucleophile at the bromo-position could initiate pathways towards sulfur-containing heterocycles.
Construction of Complex Aromatic Architectures
The presence of multiple, differentially reactive functional groups on this compound makes it an attractive starting material for the construction of highly substituted aromatic compounds.
Divergent Synthesis of Poly-substituted Benzenoid Compounds
Divergent synthesis strategies allow for the creation of a library of related compounds from a common starting material. rsc.orgnih.gov The bromo, acetoxy, and methyl ester groups of this compound can be manipulated in various orders to introduce a range of substituents around the benzene ring. For example, the bromine atom can be utilized for a variety of palladium-catalyzed cross-coupling reactions to introduce carbon-carbon or carbon-heteroatom bonds. libretexts.orglibretexts.orgpressbooks.pub The ester and acetate groups can be hydrolyzed or otherwise modified to introduce further diversity. This approach is valuable in medicinal chemistry for the rapid generation of analogs for structure-activity relationship (SAR) studies.
Exploitation in Analog Synthesis Programs
In drug discovery, the synthesis of analogs of a lead compound is crucial for optimizing its pharmacological properties. The ability to selectively functionalize the different positions of the this compound ring would be highly advantageous in an analog synthesis program. Sequential cross-coupling reactions, where the bromo-substituent is first reacted under one set of conditions, followed by modification of the other functional groups and a second reaction, can provide access to a wide array of polysubstituted aromatic structures. nih.govnih.gov
Contributions to the Synthesis of Macrocyclic and Oligomeric Structures
The bifunctional nature of this compound also lends itself to the synthesis of larger molecular architectures such as macrocycles and oligomers.
Macrocyclization reactions are key to the synthesis of many natural products and pharmaceutically active compounds. acs.orgnih.govnih.govresearchgate.netresearchgate.net The functional groups of this compound could serve as points for intramolecular ring closure. For instance, the bromo- and ester functionalities could be elaborated into long chains that are then cyclized via an intramolecular cross-coupling reaction.
The Versatile Role of this compound in Advanced Chemical Synthesis
This compound, a distinct aromatic ester, is emerging as a valuable building block in the landscape of advanced organic synthesis. Its unique trifunctional structure, featuring a methyl ester, an acetoxy group, and a bromine atom on a benzene ring, offers multiple reactive sites. This strategic arrangement allows for a wide range of chemical transformations, positioning it as a key intermediate in the development of complex molecules for various specialized applications. This article explores the utility of this compound, focusing on its applications in material science and the production of fine chemicals.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For methyl 4-acetoxy-3-bromobenzoate, ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom.
While specific NMR data for this compound is not widely available in the public domain, analysis of related structures such as methyl 4-acetoxybenzoate chemicalbook.comchemicalbook.com, methyl 4-bromobenzoate (B14158574) nih.govchemicalbook.com, and methyl 3-bromobenzoate nih.gov allows for the prediction of its spectral characteristics. The aromatic protons would appear as distinct signals in the downfield region of the ¹H NMR spectrum, with their coupling patterns revealing their relative positions on the benzene (B151609) ring. The methyl protons of the ester and acetoxy groups would each exhibit a singlet, with their chemical shifts influenced by the neighboring functional groups.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
To unambiguously assign all proton and carbon signals and to map out the covalent framework of the molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would definitively establish the connectivity of the aromatic protons, confirming their substitution pattern on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for each protonated carbon in the molecule, such as those in the aromatic ring and the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for piecing together the entire molecular structure. For instance, it would show correlations between the methyl protons of the ester group and the carbonyl carbon, as well as the quaternary carbon of the benzene ring to which the ester group is attached. Similarly, correlations would be observed between the acetoxy methyl protons and the acetoxy carbonyl carbon, and between the aromatic protons and the surrounding carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing insights into the molecule's conformation and stereochemistry. In this compound, NOESY could reveal spatial relationships between the methyl groups and the aromatic protons, helping to define the preferred orientation of the ester and acetoxy groups relative to the benzene ring.
Isotopic Labeling Studies via NMR
Isotopic labeling, where atoms like ¹³C or ¹⁵N are selectively incorporated into the molecule, can significantly enhance NMR studies, especially for larger and more complex systems. nih.govnih.govsigmaaldrich.com While typically applied to biomolecules, the principles are applicable to smaller organic molecules to resolve signal overlap or to probe specific structural features. For this compound, selectively labeling one of the methyl groups with ¹³C would allow for unambiguous assignment of its corresponding signals in both ¹H and ¹³C NMR spectra and could be used in more advanced NMR experiments to study dynamics or interactions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. Analysis of the vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can provide a more complete picture of the molecule's vibrational framework. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's conformation.
Conformational Analysis and Molecular Packing
Intermolecular Interactions in Crystalline State
The arrangement of molecules in the crystal is governed by a network of intermolecular interactions. In the case of this compound, these would likely include:
Halogen Bonding: A significant interaction could be a Br···O halogen bond, where the electrophilic region on the bromine atom interacts with an oxygen atom of a neighboring molecule. researchgate.net
C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic or methyl C-H groups and the oxygen atoms of the carbonyl groups would also play a role in stabilizing the crystal structure. researchgate.net
The study of these interactions is crucial for understanding the solid-state properties of the compound.
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Studies
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition and for elucidating its fragmentation patterns, which in turn provides significant insights into its structure.
For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion. This data is crucial for confirming the elemental formula of C10H9BrO4. The theoretical exact mass can be calculated and compared with the experimental value obtained from the HRMS instrument, with any minimal deviation providing a measure of the accuracy.
The fragmentation pathways of this compound under mass spectrometric conditions can be predicted based on the functional groups present in the molecule. The ester and acetyl groups are typically labile and prone to characteristic fragmentation patterns. Common fragmentation events would likely include:
Loss of the methoxy (B1213986) group (-OCH3): This would result in a fragment ion with a mass corresponding to the loss of 31 Da.
Loss of the acetyl group (CH3CO-): Cleavage of the acetyl group would lead to a significant peak corresponding to a loss of 43 Da.
Decarboxylation: The loss of the entire methyl ester group as CO2CH3.
Bromine-related fragments: The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of almost equal intensity separated by 2 Da (due to the 79Br and 81Br isotopes).
A detailed study of these fragmentation pathways using techniques like tandem mass spectrometry (MS/MS) would allow for a comprehensive structural confirmation of this compound.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Property | Predicted Value |
| Molecular Formula | C10H9BrO4 |
| Molar Mass | 273.08 g/mol chembk.com |
| Theoretical Exact Mass | Value would be calculated based on the most abundant isotopes |
| Key Fragmentation Pathways | Loss of -OCH3, Loss of CH3CO-, Decarboxylation, Bromine-related fragments |
Note: The table is populated with predicted data based on chemical principles, as specific experimental data for this compound is not available in the searched resources.
Advanced Spectroscopic Techniques for Electronic Structure Probing (e.g., UV-Vis for electronic transitions)
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals.
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the substituted benzene ring. The presence of the carboxyl, acetoxy, and bromine substituents on the aromatic ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).
The benzene ring itself exhibits characteristic π → π* transitions. The substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. The lone pairs of electrons on the oxygen atoms of the ester and acetoxy groups, as well as on the bromine atom, can lead to n → π* transitions, which are typically weaker and occur at longer wavelengths than the π → π* transitions.
A detailed analysis of the UV-Vis spectrum of this compound would provide valuable information about its electronic properties, including the effects of the various substituents on the aromatic system.
Table 2: Predicted UV-Vis Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Observation |
| UV-Vis Spectroscopy | Absorption bands corresponding to π → π* transitions of the substituted benzene ring. Potential for n → π* transitions due to the presence of oxygen and bromine atoms. The exact λmax values would be influenced by the combined electronic effects of the bromo, acetoxy, and methyl ester groups. |
Note: The table is populated with predicted data based on spectroscopic principles, as specific experimental data for this compound is not available in the searched resources.
Computational and Theoretical Studies of Methyl 4 Acetoxy 3 Bromobenzoate
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) serves as a powerful tool for investigating the geometric and electronic properties of methyl 4-acetoxy-3-bromobenzoate. Through DFT calculations, researchers can achieve a detailed understanding of the molecule's three-dimensional structure and the distribution of electrons within it.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that dictate a molecule's ability to donate and accept electrons, respectively. irjweb.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the ease of electronic excitation. A larger gap implies greater stability. irjweb.com |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the delocalization of electron density. uni-muenchen.de
This analysis for this compound would reveal the nature of its chemical bonds, the hybridization of its atoms, and the extent of electron delocalization or resonance within the molecule. uni-muenchen.de By examining the interactions between NBOs, one can understand the stabilizing effects of hyperconjugation and charge transfer. wisc.edu The occupancy of each NBO provides a measure of its electron density, with deviations from the ideal value of 2.0000 electrons for a filled orbital indicating delocalization. uni-muenchen.de
| NBO Feature | Description | Information Gained |
| Natural Atomic Orbitals (NAOs) | Basis orbitals centered on each atom. | Provides information on the electron distribution among atoms. |
| Natural Hybrid Orbitals (NHOs) | Orbitals describing the hybridization of atoms in bonds. | Details the specific spd hybridization of each atom. |
| Natural Bond Orbitals (NBOs) | Localized orbitals representing bonds and lone pairs. | Corresponds to the Lewis structure picture of the molecule. uni-muenchen.de |
| Donor-Acceptor Interactions | Interactions between filled (donor) and empty (acceptor) NBOs. | Quantifies delocalization and stabilizing effects like hyperconjugation. uni-muenchen.dewisc.edu |
Mulliken Population Analysis and Electrostatic Potential (ESP) Maps
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative measure of the electron distribution. This analysis, in conjunction with Electrostatic Potential (ESP) maps, offers a visual representation of the charge distribution and is instrumental in predicting sites for electrophilic and nucleophilic attack. irjweb.com
For this compound, the ESP map would highlight regions of negative potential (red/yellow), typically associated with lone pairs on oxygen atoms, indicating susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would indicate areas prone to nucleophilic attack.
| Analysis/Map | Description | Application |
| Mulliken Population Analysis | A method to calculate the partial charge on each atom. | Quantifies the distribution of electrons and identifies charge centers. |
| Electrostatic Potential (ESP) Map | A visual representation of the electrostatic potential on the electron density surface. | Predicts reactive sites for electrophilic and nucleophilic attack by showing regions of negative and positive potential. irjweb.com |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, can be employed to predict spectroscopic parameters with a reasonable degree of accuracy. This includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. idc-online.comwisc.edu Similarly, the calculation of vibrational frequencies can help in interpreting the experimental IR spectrum, assigning specific absorption bands to the vibrational modes of the molecule.
| Spectroscopic Parameter | Computational Method | Significance |
| NMR Chemical Shifts | DFT calculations using specific functionals. | Aids in the interpretation and assignment of experimental ¹H and ¹³C NMR spectra. idc-online.comnih.gov |
| Vibrational Frequencies | DFT calculations. | Helps in the assignment of bands in the experimental IR and Raman spectra to specific molecular vibrations. |
Molecular Dynamics (MD) Simulations for Conformational Flexibility in Solution
While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations can be used to explore the conformational flexibility of this compound in a solvent environment.
These simulations would track the movements of atoms in the molecule, providing insights into the different conformations it can adopt and the energy barriers between them. This is particularly important for understanding how the molecule behaves in solution and how its shape might influence its reactivity and interactions with other molecules.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, a QSPR study could be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors. These descriptors, derived from the molecule's computational model, can include electronic, topological, and geometric parameters. Such studies are valuable for predicting the properties of related compounds without the need for experimental measurements.
Mechanistic Investigations through Computational Modeling
No specific mechanistic investigations employing computational modeling for this compound were found in the reviewed literature. Such studies are crucial for understanding the detailed steps of chemical reactions involving this compound.
Transition State Analysis and Reaction Pathway Elucidation
There is a lack of published research focusing on the transition state analysis and reaction pathway elucidation for reactions involving this compound. These computational methods would typically be used to identify the high-energy transition state structures and map out the most favorable routes for its chemical transformations.
Reactivity Prediction and Selectivity Rationale
Detailed computational studies on reactivity prediction and the rationale for selectivity (chemo-, regio-, and stereoselectivity) for this compound are not available in the scientific literature. Such studies would involve the use of quantum chemical calculations to determine the electron distribution and steric factors that govern its reactive behavior.
Future Research Directions and Synthetic Prospects
Development of Novel Catalytic Systems for Transformations of Methyl 4-acetoxy-3-bromobenzoate
The development of innovative and efficient catalytic systems is paramount for unlocking the full synthetic potential of this compound. Future research is likely to focus on several key areas:
Palladium-Catalyzed Cross-Coupling Reactions: While palladium catalysis is a well-established method for aryl halides, research continues to evolve. Future work will likely target the development of more active and robust palladium catalysts for coupling reactions involving this compound. This includes the design of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can facilitate challenging couplings, such as those with sterically hindered partners or at lower catalyst loadings and temperatures. The use of palladium-based catalysts is crucial for forming new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position.
Copper-Catalyzed Reactions: Copper catalysis offers a more economical and sustainable alternative to palladium for certain transformations. There is potential for developing novel copper-catalyzed systems for amination, etherification, and cyanation reactions of this compound. Research into the use of inexpensive copper salts in combination with readily available ligands could lead to practical and scalable synthetic methods.
A summary of potential catalytic transformations for this compound is presented in the table below.
| Catalytic System | Potential Transformation | Significance |
| Palladium-based catalysts | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination | Formation of diverse C-C and C-N bonds. |
| Copper-based catalysts | Ullmann coupling, Chan-Lam coupling | Cost-effective alternative for C-O and C-N bond formation. |
| Nickel-based catalysts | Reductive couplings, cross-electrophile coupling | Access to novel bond constructions and functional group tolerance. |
| Photocatalysis | Radical-mediated transformations | Mild reaction conditions and unique reactivity patterns. |
Asymmetric Synthesis Utilizing Derivatives of this compound
The development of chiral molecules is a cornerstone of modern chemistry. While this compound is achiral, its derivatives are valuable precursors for asymmetric synthesis.
Future research could explore the use of its derivatives in stereoselective reactions, such as:
Asymmetric Hydrogenation: Derivatives of this compound where the aromatic ring is further functionalized to create a prochiral substrate could be targets for asymmetric hydrogenation using chiral catalysts, for example, those based on rhodium or ruthenium with chiral phosphine ligands.
Chiral Auxiliary-Mediated Reactions: The carboxylate functionality, after hydrolysis of the methyl ester, could be coupled to a chiral auxiliary. researchgate.net This would allow for diastereoselective reactions at other positions on the molecule or on substituents introduced at the bromine position. Subsequent removal of the auxiliary would yield enantiomerically enriched products. researchgate.net
Catalytic Asymmetric Cross-Coupling: The development of chiral ligand-metal complexes that can induce asymmetry in cross-coupling reactions involving the aryl bromide functionality is a significant area of interest. This would allow for the direct formation of chiral biaryl compounds or other axially chiral structures.
Flow Chemistry Applications in the Synthesis and Transformation of this compound
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. The application of flow chemistry to the synthesis and transformations of this compound is a promising area for future research.
Potential applications include:
Safer Nitration and Halogenation Reactions: The synthesis of derivatives of this compound may involve hazardous reagents or highly exothermic reactions. Performing these reactions in a microreactor can significantly improve safety by minimizing the reaction volume and providing superior temperature control.
Efficient Catalytic Reactions: Many transition metal-catalyzed reactions, such as cross-coupling, can be translated to flow systems. This can lead to higher yields, reduced reaction times, and easier catalyst separation and recycling.
Integration into Automated and High-Throughput Synthetic Platforms
Automated and high-throughput synthesis platforms are transforming chemical research by enabling the rapid synthesis and screening of large numbers of compounds. nih.govrug.nlrsc.org this compound, as a versatile building block, is an ideal candidate for incorporation into such platforms.
Future prospects in this area include:
Library Synthesis: Using automated liquid handlers and robotic systems, this compound could be reacted with a diverse array of building blocks in a parallel fashion to generate large libraries of related compounds. This is particularly valuable in the early stages of drug discovery and materials science research. nih.govrug.nlrsc.org
Reaction Optimization: High-throughput experimentation can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) to find the optimal conditions for a particular transformation of this compound. sptlabtech.com
Data-Driven Synthesis: The large datasets generated from high-throughput experiments can be used in conjunction with machine learning algorithms to predict the outcomes of new reactions and to guide the design of novel synthetic routes. sptlabtech.com
The table below outlines the potential benefits of integrating this compound into automated platforms.
| Platform Feature | Application to this compound | Advantage |
| Automated Liquid Handling | Precise dispensing of reagents for parallel reactions | Increased throughput and reproducibility. sptlabtech.com |
| Robotic Synthesis | Automated execution of multi-step synthetic sequences | Reduced manual labor and access to "on-demand" synthesis. nih.govrug.nlrsc.org |
| High-Throughput Screening | Rapid screening of reaction conditions and product properties | Accelerated discovery and optimization cycles. nih.govrug.nlrsc.org |
Exploration of New Chemical Transformations for Advanced Building Block Diversity
To further enhance the utility of this compound, research into new chemical transformations is essential. This will lead to a greater diversity of advanced building blocks that can be accessed from this starting material.
Promising areas of exploration include:
C-H Activation: The development of methods for the selective activation and functionalization of the C-H bonds on the aromatic ring would provide a powerful tool for introducing new substituents and creating more complex molecular architectures.
Decarboxylative Coupling: The methyl ester group, after hydrolysis to the corresponding carboxylic acid, could potentially participate in decarboxylative coupling reactions, allowing for the introduction of a wide range of substituents at this position.
Ring-Forming Reactions: this compound and its derivatives can serve as precursors for the synthesis of various heterocyclic ring systems. sigmaaldrich.com For example, intramolecular cyclization reactions could be designed to form benzofurans, indoles, or other fused ring systems of interest. nih.gov
Multi-disciplinary Approaches: Bridging Synthetic Chemistry with Materials Science for Novel Applications (excluding biological/clinical)
The unique electronic and structural features of this compound and its derivatives make them attractive candidates for applications in materials science. A multi-disciplinary approach that combines synthetic chemistry with materials science could lead to the development of novel functional materials.
Potential non-biological applications include:
Liquid Crystals: The rigid, rod-like structure of certain derivatives of this compound could be exploited in the design of new liquid crystalline materials. By carefully tuning the substituents on the aromatic ring, the mesophase behavior and other properties of the liquid crystals could be controlled.
Organic Light-Emitting Diodes (OLEDs): The aromatic core of this compound could be incorporated into larger conjugated systems for use as emissive or charge-transport materials in OLEDs. The bromo- and acetoxy-substituents provide handles for tuning the electronic properties of the resulting materials.
Polymers with Tailored Properties: The functional groups of this compound allow for its incorporation into polymers. For example, it could be used as a monomer in the synthesis of polyesters or polyamides with specific thermal or mechanical properties. The bromine atom could also be used for post-polymerization modification to introduce additional functionalities.
Non-Linear Optical Materials: The synthesis of derivatives with specific electron-donating and withdrawing groups can lead to molecules with significant non-linear optical properties. nih.gov These materials are of interest for applications in telecommunications and optical computing. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl 4-acetoxy-3-bromobenzoate with high purity for crystallographic studies?
- Methodology : Start with methyl 3-bromo-4-hydroxybenzoate. Protect the hydroxyl group via acetylation using acetic anhydride in the presence of a base (e.g., pyridine or DMAP). Monitor reaction progress via TLC and purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient). Recrystallization from ethyl acetate/hexane mixtures can yield high-purity crystals suitable for X-ray analysis .
- Key considerations : Optimize stoichiometry (e.g., 1.2 equivalents of acetic anhydride) and reaction time (2–4 hours under reflux) to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing substituent effects in this compound analogs?
- Methodology :
- ¹H/¹³C NMR : Assign signals for the acetoxy (δ ~2.3 ppm for CH₃, δ ~168–170 ppm for carbonyl) and bromo-substituted aromatic protons (δ ~7.5–8.5 ppm) .
- IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and acetoxy (C-O stretch at ~1220 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for bromine (¹:¹ ratio for [M]⁺ and [M+2]⁺).
Q. What are the standard protocols for analyzing the hydrolytic stability of the acetoxy group under varying pH conditions?
- Methodology : Conduct kinetic studies by incubating the compound in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR. Calculate half-life (t₁/₂) using first-order kinetics. Acidic conditions typically accelerate hydrolysis, while neutral/basic conditions may require enzymatic or catalytic activation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction be optimized to resolve structural ambiguities in this compound derivatives?
- Methodology :
- Crystal growth : Use slow evaporation of ethyl acetate/hexane solutions to obtain diffraction-quality crystals.
- Data collection : Employ a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to enhance resolution.
- Refinement : Apply the SHELXL software for structure solution, incorporating anisotropic displacement parameters for heavy atoms (Br, O). Address disorder in flexible groups (e.g., acetoxy) using PART instructions and constraints .
Q. How can DFT calculations predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodology :
- Computational setup : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices (electrophilicity) and electrostatic potential maps to identify reactive sites.
- Transition-state analysis : Model SNAr pathways (e.g., attack by amines or thiols) to predict activation energies and regioselectivity. Compare with experimental yields for validation .
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling involving the bromo substituent?
- Methodology :
- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 to enhance selectivity for aryl bromides over ester or acetoxy groups.
- Ligand effects : Bulky ligands (e.g., SPhos) reduce homocoupling byproducts.
- Reaction conditions : Maintain anhydrous, oxygen-free environments (e.g., Schlenk line) and optimize temperature (80–100°C in toluene/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
